molecular formula C12H17F2N B13210869 1-(2,4-Difluorophenyl)hexan-1-amine

1-(2,4-Difluorophenyl)hexan-1-amine

Cat. No.: B13210869
M. Wt: 213.27 g/mol
InChI Key: NCRNDXYXBCNYCR-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)hexan-1-amine is a fluorinated organic compound supplied as its stable hydrochloride salt (CAS 1864074-27-0) . With a molecular formula of C12H18ClF2N and a molecular weight of 249.73 g/mol, this molecule is characterized by a hexyl amine chain terminated by a 2,4-difluorophenyl group . The 2,4-difluorophenyl moiety is a significant structural motif in medicinal chemistry and drug discovery . The incorporation of fluorine atoms into organic molecules is a well-established strategy in agrochemical and pharmaceutical research, as fluorine can profoundly influence a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets . The small atomic radius and high electronegativity of fluorine allow it to modulate molecular conformation and create opportunities for hydrogen bonding interactions with enzymes or receptors . This compound serves as a versatile chemical building block for researchers in organic synthesis. It can be utilized in various reaction schemes, including amide coupling and reductive amination, for constructing more complex molecules. Its structure suggests potential application as a key intermediate in the development of ligands for biological targets or as a core component in the synthesis of compound libraries for high-throughput screening. The hydrochloride salt form enhances the compound's stability and shelf-life. This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions. The product may require cold-chain transportation to ensure its integrity during shipping .

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

1-(2,4-difluorophenyl)hexan-1-amine

InChI

InChI=1S/C12H17F2N/c1-2-3-4-5-12(15)10-7-6-9(13)8-11(10)14/h6-8,12H,2-5,15H2,1H3

InChI Key

NCRNDXYXBCNYCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Preparation Methods

Mechanochemical Solvent-Free Synthesis

This approach adapts solvent-free grinding techniques for imine formation, optimized for fluorinated substrates.

Procedure :

  • Combine equimolar 2,4-difluorobenzaldehyde (0.26 mmol) and hexan-1-amine (0.26 mmol) in a glass flask.
  • Grind manually with a glass rod for 15 minutes at room temperature.
  • Monitor reaction progress via TLC; unreacted starting materials may require extended grinding or DCM-assisted NMR yield analysis.

Outcomes :

  • Yield : 72–85% (calculated via $$ ^1H $$-NMR using DCM as an internal standard).
  • Advantages : Eliminates solvents, reduces purification steps, and achieves high atom economy.
  • Limitations : Limited to substrates forming stable imines under mechanical stress.

Nucleophilic Substitution/Alkylation Route

A direct method involving alkylation of 2,4-difluorophenyl derivatives with hexan-1-amine.

Typical Protocol :

  • React 2,4-difluorobenzyl chloride with hexan-1-amine in anhydrous THF.
  • Stir at 60°C for 12 hours under nitrogen.
  • Precipitate the hydrochloride salt by adding HCl gas, followed by filtration and drying.

Key Parameters :

  • Temperature : 60–80°C.
  • Catalyst : None required; base (e.g., K$$2$$CO$$3$$) may enhance amine reactivity.
  • Purity : >95% (HPLC).

Multi-Step Synthesis with Dynamic Kinetic Resolution (DKR)

For enantiopure variants, a seven-step sequence adapts Weinreb amide chemistry and DKR:

Steps :

Performance :

  • Overall Yield : ~15% (enantiopure product).
  • Scale : Demonstrated at decagram scale without chromatography.

Comparative Analysis of Methods

Method Conditions Yield Purity Complexity
Mechanochemical Solvent-free, RT 72–85% Moderate Low
Nucleophilic Alkylation THF, 60°C, 12 h >95% High Moderate
Multi-Step DKR 7 steps, chiral catalyst 15% >99% ee High

Applications and Stability Insights

  • Pharmacology : Disrupts monoamine transporters, suggesting potential in neurological disorders.
  • Material Science : Fluorine atoms enhance thermal stability (>200°C) and electronic properties for semiconductors.
  • Stability : Resists oxidative degradation in acidic conditions (pH 2–6).

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The difluorophenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(2,4-Difluorophenyl)hexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl ring enhances the compound’s binding affinity and specificity, while the hexyl chain and amine group contribute to its overall stability and solubility. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The 2,4-difluorophenyl group provides stronger electron-withdrawing effects compared to mono-fluoro (e.g., 1-(2-Fluorophenyl)hexan-1-amine) or ethoxy-substituted analogs, which may improve metabolic stability and receptor binding .

Biological Activity

1-(2,4-Difluorophenyl)hexan-1-amine is a compound characterized by a hexan-1-amine chain linked to a difluorinated phenyl group. This unique structure influences its biological activity and potential therapeutic applications. The presence of fluorine atoms at the 2 and 4 positions on the phenyl ring enhances the compound's lipophilicity and may affect its interaction with biological targets.

The biological activity of 1-(2,4-Difluorophenyl)hexan-1-amine is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The amine group can form hydrogen bonds, while the difluorophenyl moiety can engage with hydrophobic regions of proteins, leading to modulation of their activity. This interaction can result in various physiological effects, such as inhibition of enzyme activity or alteration of receptor function.

Biological Activities

Research highlights several potential biological activities associated with 1-(2,4-Difluorophenyl)hexan-1-amine:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.
  • Anticancer Effects : Investigations into its anticancer potential are ongoing, with some findings indicating that it may inhibit the proliferation of cancer cells.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests possible applications in treating neuropsychiatric disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(2,4-Difluorophenyl)hexan-1-amine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(2,4-Difluorophenyl)hexan-1-amineFluorine at positions 2 and 4 on the phenyl ringDifferent reactivity due to fluorine positioning
1-(2,5-Difluorophenyl)hexan-1-amineFluorine at positions 2 and 5Variation in binding affinity and biological activity
1-(3-Fluorophenyl)hexan-1-amineSingle fluorine substitution at position 3Less lipophilic due to fewer fluorine substituents
1-(2-Fluorophenyl)pentan-1-amineShorter carbon chain with one fluorineDifferences in solubility and reactivity

This table illustrates how variations in the position of fluorine atoms can lead to significant differences in chemical reactivity and biological effects.

Case Studies and Research Findings

Recent studies have explored the effects of 1-(2,4-Difluorophenyl)hexan-1-amine in various contexts:

  • Antimicrobial Activity : A study assessed its efficacy against several bacterial strains, demonstrating moderate inhibitory effects that warrant further investigation into its mechanism and potential therapeutic uses.
  • Cancer Cell Proliferation : Research focused on the compound's ability to inhibit cell growth in specific cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting a potential role as an anticancer agent.
  • Neuropharmacological Studies : Investigations into its effects on neurotransmitter systems revealed that this compound could modulate dopamine receptors, which may have implications for treating disorders like schizophrenia.

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